ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate
Description
This compound is a thiophene-based derivative featuring a conjugated exocyclic double bond in the Z-configuration at position 3. Key structural elements include:
- Thiophene core: A five-membered aromatic ring with sulfur, contributing to electronic delocalization and stability.
- 4-Methylanilino group: Introduces steric bulk and modulates electronic properties. Ethyl carboxylate: Improves solubility and serves as a handle for further derivatization. The Z-configuration of the exocyclic double bond is critical for spatial orientation, influencing interactions with biological targets .
Properties
Molecular Formula |
C27H32N2O4S |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C27H32N2O4S/c1-6-29(7-2)21-15-12-19(22(17-21)32-8-3)16-23-25(30)24(27(31)33-9-4)26(34-23)28-20-13-10-18(5)11-14-20/h10-17,30H,6-9H2,1-5H3/b23-16-,28-26? |
InChI Key |
AMCHQIFLSFJQCW-BMBZWDQTSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=C(C(=NC3=CC=C(C=C3)C)S2)C(=O)OCC)O)OCC |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=C(C(=NC3=CC=C(C=C3)C)S2)C(=O)OCC)O)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 5-[4-(diethylamino)-2-ethoxybenzylidene]-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps, including the formation of intermediate compounds. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
Ethyl 5-[4-(diethylamino)-2-ethoxybenzylidene]-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 5-[4-(diethylamino)-2-ethoxybenzylidene]-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-[4-(diethylamino)-2-ethoxybenzylidene]-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Core Structure Variations
Thiophene vs. Thiazolidinone Derivatives
Analysis :
- Thiophene cores (target compound) offer greater aromatic stability compared to thiazolidinones, which contain a non-aromatic, strained ring. This stability may enhance metabolic resistance .
Pyrrole and Isoxazole Derivatives
Analysis :
- Pyrrole-based compounds () are less stable under oxidative conditions compared to thiophenes, limiting their pharmaceutical utility .
Substituent Effects
Electron-Donating vs. Electron-Withdrawing Groups
Analysis :
- The diethylamino group in the target compound significantly enhances lipophilicity (calculated logP ~4.5) compared to the fluorine-containing analog (logP ~3.2) .
- Ethoxy groups stabilize the arylidene moiety through resonance, whereas methoxy groups () offer weaker stabilization .
Steric and Spatial Considerations
Analysis :
Thermodynamic Stability :
- Thiophene derivatives exhibit higher thermal stability (decomposition >250°C) compared to pyrroles (<200°C) due to aromaticity .
Biological Activity
Ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate, often referred to as compound 4767-1268, is a complex organic molecule notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 494.6 g/mol. The compound features a thiophene ring, which contributes to its electronic properties and potential interactions with biological systems.
Biological Activities
Preliminary studies suggest that this compound exhibits significant biological activities, which may include:
- Anticancer Activity : Research indicates that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some derivatives of thiophene compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Compounds with similar functional groups have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Understanding the mechanism of action of this compound involves studying its interactions with biological macromolecules:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammation.
- Receptor Binding : It could interact with cellular receptors, modulating signaling pathways that lead to therapeutic effects.
- Cellular Uptake : The presence of diethylamino and ethoxy groups may enhance cellular permeability, facilitating the compound's uptake into target cells.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Tetrahydropyrimidine core | Different core structure; potential for different biological activity | |
| Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylate | Chlorophenyl substituent | Presence of chlorine affects reactivity | |
| Ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate | Nitro group on phenyl ring | Nitro group may enhance electron-withdrawing properties |
This comparison highlights the unique combination of functional groups in this compound, which may contribute to its distinct biological activities.
Case Studies and Research Findings
- Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that similar thiophene derivatives exhibited potent anticancer activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in vivo .
- Antimicrobial Activity : Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that compounds with thiophene cores showed significant antibacterial activity against resistant strains of bacteria .
- Inflammation Models : In vitro studies indicated that derivatives of this compound reduced pro-inflammatory cytokine production in macrophages, suggesting potential use in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
